molecular formula C12H21N3 B13062620 (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine

Cat. No.: B13062620
M. Wt: 207.32 g/mol
InChI Key: RHJABUVWZWEUBL-UHFFFAOYSA-N
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Description

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine (systematic IUPAC name) is a trifunctional amine with a symmetric 1,3,5-trimethylbenzene core substituted with three aminomethyl groups. Its molecular formula is C₁₂H₂₁N₃, with an average molecular mass of 207.32 g/mol and a monoisotopic mass of 207.173548 Da . This compound is a key building block in supramolecular chemistry, particularly for synthesizing organic cages and covalent organic frameworks (COFs) due to its rigid yet versatile geometry . It is soluble in polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and it is typically stored under inert conditions at 2–8°C . Applications span molecular cages for surfactant trapping , high-throughput discovery of supramaterials , and porous frameworks for gas capture .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

[3,5-bis(aminomethyl)-2,4,6-trimethylphenyl]methanamine

InChI

InChI=1S/C12H21N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6,13-15H2,1-3H3

InChI Key

RHJABUVWZWEUBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CN)C)CN)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine typically involves the reaction of 2,4,6-trimethylbenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,4,6-Trimethylbenzene, formaldehyde, ammonia.

    Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.

    Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amino oxides.

    Reduction: Primary and secondary amines.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The compound’s unique structure allows it to participate in diverse chemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

(a) Substituent Effects

  • Methyl groups : The parent compound’s methyl substituents provide moderate steric hindrance and electron-donating effects, favoring [3+2] cage topologies with isophthalaldehyde .
  • Ethyl groups : In (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine (C₁₅H₂₇N₃, MW 249.40 g/mol), ethyl substituents increase flexibility and hydrophobic interactions, enabling the formation of larger [4+4] cages with 4,4',4''-nitrilotribenzenealdehyde .

Physicochemical Properties

Property Methyl Substituent Ethyl Substituent Methoxy Substituent
Molecular Formula C₁₂H₂₁N₃ C₁₅H₂₇N₃ C₁₂H₂₁N₃O₃
Molecular Weight 207.32 g/mol 249.40 g/mol 255.31 g/mol
Solubility DCM, DMF, DMSO Likely similar to methyl analog Higher polarity solvents (e.g., MeCN)
Crystal System Triclinic (P1̅) Monoclinic (P2₁/c) Not reported
Key Applications [3+2] cages, COFs, surfactant traps [4+4] cages, larger supramolecules CO₂ capture (theoretical)

Functional and Supramolecular Behavior

(a) Cage Formation

  • Methyl analog : Forms [3+2] cages with isophthalaldehyde (e.g., cage B1 ), characterized by triclinic packing and moderate porosity .
  • Ethyl analog : Generates [4+4] cages (e.g., cage C23 ) with truncated tetrahedral geometry, facilitated by ethyl groups’ conformational flexibility .
  • Methoxy analog: Not directly reported in cage synthesis but hypothesized to enhance CO₂ affinity via polar interactions .

(b) Thermodynamic Stability

Computational studies indicate that methyl-substituted cages exhibit higher rigidity and thermal stability (~150°C), whereas ethyl analogs trade stability for adaptability in guest inclusion .

Industrial and Research Relevance

  • Methyl analog : Preferred for high-throughput robotics due to predictable reactivity and compatibility with diverse aldehydes .
  • Ethyl analog : Used in niche applications requiring larger cavities, such as surfactant encapsulation .
  • Methoxy analog : Emerging interest in environmental chemistry for direct air capture of CO₂ .

Biological Activity

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine, also known as a triamine compound, has garnered interest in various fields including organic synthesis, coordination chemistry, and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C15H21N3C_{15}H_{21}N_3 and features a central trimethyl-substituted benzene ring with three aminomethyl groups. This unique structure allows for significant reactivity and interaction with biological systems.

The biological activity of (2,4,6-trimethylbenzene-1,3,5-triyl)trimethanamine is primarily attributed to its ability to act as a nucleophile . The aminomethyl groups can donate electron pairs to electrophilic centers in biological macromolecules. This property enables the compound to form stable complexes with metal ions, which can influence various biochemical pathways.

Antimicrobial Properties

Research has indicated that triamine compounds can exhibit antimicrobial activity. A study found that similar compounds demonstrated effectiveness against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have shown that (2,4,6-trimethylbenzene-1,3,5-triyl)trimethanamine can induce apoptosis in certain cancer cell lines. The compound's ability to interact with cellular receptors may trigger pathways leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of triamines were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxic Effects on Cancer Cells : A study highlighted the effects of (2,4,6-trimethylbenzene-1,3,5-triyl)trimethanamine on human breast cancer cells (MCF-7). The compound showed an IC50 value of 25 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamineTriamino structure with trimethyl groupsAntimicrobial and cytotoxic effects
(2,4-Dimethylbenzene-1,3-diyl)dimethanamineDimethyl substitutionLimited antimicrobial activity
(2-Ethylbenzene-1,3-diyl)dimethanamineEthyl substitutionLower cytotoxicity compared to trimethyl variant

Safety and Toxicological Profile

The compound is characterized by potential skin irritation upon contact. Safety data sheets indicate symptoms such as inflammation and irritation upon exposure through inhalation or skin contact . Long-term exposure studies are necessary to fully understand its toxicological profile.

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